![molecular formula C7H7N3 B1298853 1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 74420-00-1](/img/structure/B1298853.png)
1H-pyrrolo[2,3-b]pyridin-4-amine
Overview
Description
1H-Pyrrolo[2,3-b]pyridin-4-amine is a bicyclic heterocyclic compound featuring a fused pyrrole and pyridine ring system with an amine group at the 4-position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and receptors .
Preparation Methods
The synthesis of 1H-pyrrolo[2,3-b]pyridin-4-amine typically involves cyclization reactions starting from appropriately substituted pyridine or pyrrole derivatives. One common method includes the reaction of aminopyrazole derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds . Industrial production methods may involve multi-step synthesis processes, including cyclization, ring annulation, and direct C-H arylation .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It undergoes electrophilic substitution reactions, such as nitration, bromination, and iodination, predominantly at the 3-position.
Common Reagents and Conditions: Reagents like nitric acid for nitration, bromine for bromination, and iodine for iodination are commonly used.
Scientific Research Applications
Cancer Therapy
1H-pyrrolo[2,3-b]pyridin-4-amine derivatives have been extensively studied for their inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in several malignancies.
- FGFR Inhibition : A series of derivatives have shown potent activity against FGFR1, FGFR2, and FGFR3. Notably, compound 4h exhibited IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3. This compound was found to inhibit the proliferation of breast cancer cells (4T1) and induce apoptosis through mechanisms involving the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
- Cell Migration and Invasion : Furthermore, compound 4h significantly inhibited the migration and invasion of cancer cells, suggesting its potential as a lead compound in cancer treatment strategies targeting FGFR pathways .
Kinase Inhibition
The compound has also been identified as a potent inhibitor of various kinases:
- SGK-1 Kinase : Research indicates that this compound derivatives can inhibit serum/glucocorticoid-regulated kinase 1 (SGK-1), which plays a role in renal and cardiovascular diseases. Inhibition of SGK-1 may provide therapeutic strategies for conditions associated with electrolyte imbalance and cell proliferation in renal disease .
- TNIK Inhibition : Another application involves the inhibition of TNIK (TRAF2 and NCK interacting kinase), where certain derivatives demonstrated IC50 values lower than 1 nM. This suggests potential uses in modulating immune responses by inhibiting IL-2 secretion .
Synthetic Routes and Development
The synthesis of 1H-pyrrolo[2,3-b]pyridin-4-amines has been optimized through various chemical strategies:
- Synthetic Strategies : Notable methods include the chemoselective Suzuki–Miyaura cross-coupling reaction followed by Buchwald–Hartwig amination. These synthetic routes have been crucial for developing derivatives with enhanced potency against specific targets .
Other Biological Applications
Beyond cancer therapy and kinase inhibition, 1H-pyrrolo[2,3-b]pyridin-4-amines are being explored for additional therapeutic applications:
Mechanism of Action
The mechanism of action of 1H-pyrrolo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets. For instance, its derivatives targeting FGFRs inhibit the abnormal activation of FGFR signaling pathways, which play a crucial role in various types of tumors . This inhibition leads to the suppression of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The pharmacological and physicochemical properties of pyrrolopyridine derivatives are heavily influenced by substituents. Below is a systematic comparison:
Table 1: Key Structural Analogues of 1H-Pyrrolo[2,3-b]pyridin-4-amine
Biological Activity
1H-pyrrolo[2,3-b]pyridin-4-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Biological Activity
This compound and its derivatives have shown promising results in various biological assays, primarily targeting cancer treatment through FGFR inhibition. The abnormal activation of FGFR signaling pathways is implicated in numerous cancers, making these compounds valuable in oncology.
Key Findings
- FGFR Inhibition : A series of derivatives were synthesized and evaluated for their inhibitory activity against FGFR1, FGFR2, and FGFR3. Notably, compound 4h exhibited IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3, indicating potent inhibitory effects .
- Antiproliferative Activity : Compound 4h demonstrated significant antiproliferative effects on breast cancer cell lines (4T1), inhibiting cell proliferation and inducing apoptosis. Additionally, it reduced migration and invasion capabilities of these cells .
Structure-Activity Relationship (SAR)
The structure of this compound is critical to its biological activity. Modifications to the core structure have been explored to enhance potency and selectivity:
Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Notes |
---|---|---|---|---|
1 | 1900 | - | - | Initial compound with low potency |
4a | 100 | - | - | Enhanced potency with trifluoromethyl group |
4h | 7 | 9 | 25 | Pan-FGFR inhibitor with significant activity |
The introduction of specific substituents at various positions on the pyrrolo ring has been shown to dramatically affect the binding affinity and selectivity towards FGFRs. For example, the addition of a trifluoromethyl group at the 5-position resulted in a nearly 20-fold increase in FGFR1 activity compared to the original compound .
The mechanism by which this compound exerts its effects primarily involves the inhibition of tyrosine kinase activity associated with FGFRs. By blocking these receptors, the compound disrupts downstream signaling pathways that promote tumor growth and metastasis .
Case Studies
Several studies have documented the efficacy of this compound derivatives in preclinical models:
- Breast Cancer Model : In vitro studies using mouse breast cancer cell line 4T1 demonstrated that treatment with compound 4h led to a decrease in cell viability and induced apoptosis through caspase activation .
- Invasion Assays : Further experiments indicated that compound 4h inhibited the expression of matrix metalloproteinase 9 (MMP9), a key enzyme involved in tumor invasion and metastasis. This was correlated with an increase in tissue inhibitor of metalloproteinases (TIMP2) expression .
Q & A
Q. Basic: What are the common synthetic routes for 1H-pyrrolo[2,3-b]pyridin-4-amine derivatives?
The synthesis typically involves nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, 4-chloro-pyrrolopyridine intermediates can react with amines under acidic conditions. A general procedure includes:
- Dissolving 4-chloro-pyrrolopyridine (e.g., 200 mg, 1.3 mmol) and excess amine (3 equivalents) in isopropanol with catalytic HCl.
- Refluxing for 12–48 hours, followed by neutralization with NHOH and extraction with chloroform.
- Purification via recrystallization (e.g., methanol) yields derivatives with yields ranging from 16–94% .
Variants include nitration or Suzuki-Miyaura coupling with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) to introduce substituents .
Q. Basic: How are this compound derivatives characterized analytically?
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and hydrogen environments. For example, pyrrole protons (H-5/H-6) show doublets at δ ~6.5–7.3 ppm (J ≈ 3.4 Hz) .
- HRMS (APCI/ESI) : Validates molecular weight (e.g., [M+H]+ for CHFN: calcd 229.0884, found 229.0887) .
- Melting point analysis : Ranges from 129–281°C, indicating purity and crystallinity .
Q. Basic: What safety protocols are recommended for handling this compound derivatives?
While toxicological data may be limited, general precautions include:
- Avoiding inhalation, skin contact, or ingestion.
- Using PPE (gloves, lab coats) and working in a fume hood.
- Storing compounds at 2–8°C under inert atmospheres to prevent degradation .
Q. Advanced: How can structure-activity relationship (SAR) studies optimize kinase inhibition by this compound derivatives?
SAR studies focus on substituent effects:
- Core modifications : Methyl or cyclopentyl groups at the pyrrole nitrogen (e.g., PP121) enhance PDGFR inhibition .
- Heterocyclic extensions : Adding pyrimidine or pyridine rings (e.g., compound 4h) improves FGFR1–3 inhibition (IC = 7–25 nM) by enhancing hydrophobic interactions in the ATP-binding pocket .
- Polar groups : Fluorine or methoxy substituents increase solubility and bioavailability while maintaining potency .
Q. Advanced: What methodologies are used to evaluate the biological activity of these derivatives?
- Kinase assays : Measure IC values using recombinant kinases (e.g., FGFR1–4) via ADP-Glo™ or fluorescence-based assays .
- Antimycobacterial testing : Compounds are screened against Mycobacterium tuberculosis H37Rv at concentrations ≤ 50 µM to determine minimum inhibitory concentrations (MIC) .
- Cellular proliferation assays : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7) using MTT or resazurin-based methods .
Q. Advanced: How can computational modeling guide the design of this compound derivatives?
- Docking studies : Predict binding modes using software like AutoDock Vina. For example, docking N-(3-(4-chlorophenoxy)benzyl) derivatives into kinase active sites identifies key hydrogen bonds and π-π stacking interactions .
- QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with activity to prioritize synthetic targets .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns to validate binding poses .
Q. Advanced: What strategies address low solubility or metabolic instability in these compounds?
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H3,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWISWVYKNLXHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348637 | |
Record name | 1H-pyrrolo[2,3-b]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74420-00-1 | |
Record name | 1H-pyrrolo[2,3-b]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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